Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate
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Overview
Description
Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate is an organic compound that features a biphenyl group attached to an amino-oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate typically involves the reaction of biphenyl derivatives with amino-oxoacetate precursors. One common method involves the use of a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and phenyl-substituted boric acid or phenyl-substituted borate to obtain 3-phenyl-2-methylbenzoic acid. This intermediate is then subjected to a reduction reaction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki coupling reactions under controlled conditions, followed by purification and reduction steps. The use of catalysts such as palladium and bases like sodium carbonate can facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and borane are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino-oxoacetate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: A methyl-substituted biphenyl derivative with similar structural properties.
Uniqueness
Methyl 2-([1,1’-biphenyl]-2-ylamino)-2-oxoacetate is unique due to the presence of both the biphenyl and amino-oxoacetate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
CAS No. |
127563-31-9 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2-phenylanilino)acetate |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChI Key |
SYHPWRDYWAISOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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